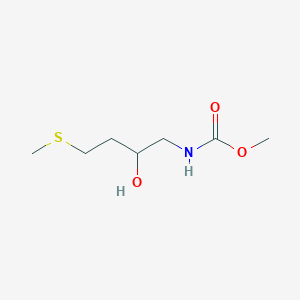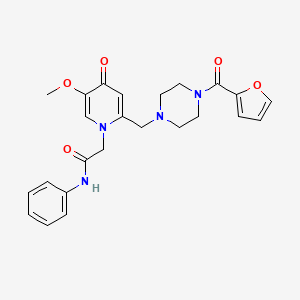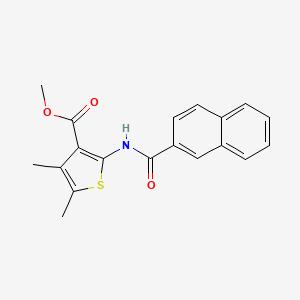
Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate” is an organic compound. It is related to the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate), a mild and selective dehydrating reagent often used in organic chemistry .
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
Carbamates can be categorized into organochlorines, organophosphorus, carbamates, chlorophenols, and synthetic pyrethroids based on their structures . Carbamates are N-methyl carbamates that originate from amino formic acid .Chemical Reactions Analysis
Carbamates undergo various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .Safety and Hazards
Propriétés
IUPAC Name |
methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-11-7(10)8-5-6(9)3-4-12-2/h6,9H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBLTHYYYHNMGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)




![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)
![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)